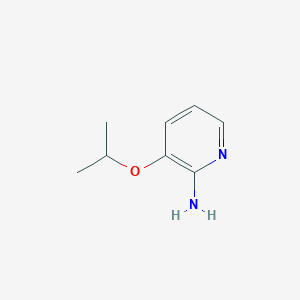

3-Isopropoxypyridin-2-amine

Overview

Description

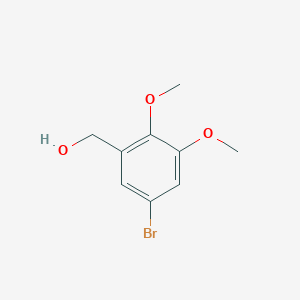

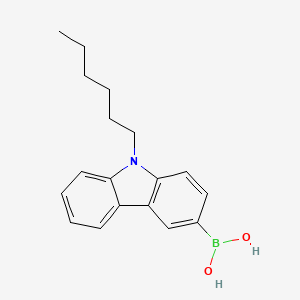

3-Isopropoxypyridin-2-amine is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.19 . It is commonly used in the field of chemistry for various applications .

Molecular Structure Analysis

The InChI code for 3-Isopropoxypyridin-2-amine is1S/C8H12N2O/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3,(H2,9,10) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them . Physical And Chemical Properties Analysis

3-Isopropoxypyridin-2-amine is a solid compound . It has a boiling point of 257.1±20.0 C at 760 mmHg . More detailed physical and chemical properties may be available from specialized databases or scientific literature .Scientific Research Applications

Chemiluminescence in Analytical Chemistry

Research by Lee and Nieman (1995) evaluates the use of tris(2,2'-bipyridyl)ruthenium(III), a chemiluminescent reagent, in flowing streams. This reagent is relevant in analytical chemistry for the detection of various analytes, including amino acids and peptides, through enhanced chemiluminescence (ECL) methods. The study highlights different approaches to generate the reactive Ru(bpy)₃³⁺ oxidation state, critical for sensitive and selective detection in chemical analysis (Lee & Nieman, 1995).

Enzyme Catalysis in Chemo-Enzymatic Syntheses

Dawood et al. (2018) focus on the use of amine transaminases (ATAs) in chemo-enzymatic syntheses, an environmentally benign alternative for chemical amine synthesis. Their study examines isopropylamine (IPA) as an amine donor, highlighting its utility in the asymmetric synthesis of industrial-relevant amines with high enantiopurity. This research is significant for applications in biocatalysis and sustainable chemistry (Dawood et al., 2018).

Gas Phase Radical Chemistry

Wolken and Tureček (1999) investigate isomeric radicals related to 2-hydroxypyridine and 2-(1H)pyridone in the gas phase, focusing on their stability and dissociation mechanisms. Their study provides insights into the behavior of pyridinyl radicals, which are relevant in various fields like atmospheric chemistry, combustion, and astrochemistry (Wolken & Tureček, 1999).

Amination Reactions in Organic Synthesis

Pieterse and Hertog (2010) explore the amination of bromo-derivatives of pyridine, potentially involving a pyridyne intermediate. Their research contributes to the understanding of amination mechanisms and the synthesis of substituted pyridines, which are important intermediates in pharmaceuticals, agrochemicals, and materials science (Pieterse & Hertog, 2010).

Surface Chemistry and Functionalization

Smith and Chen (2008) address the issue of silanelayer detachment in aminosilane-functionalized silica surfaces, a common problem in surface chemistry applications. Their research is significant in the field of material science, especially for applications that require stable amine-functionalized surfaces, such as in biosensors and catalysis (Smith & Chen, 2008).

Polymer Stabilization and Synthesis

The study by Aghamaliyev et al. (2018) focuses on the synthesis of specific imidazolines used as thermostabilizers for polypropylene. This research contributes to the field of polymer science, particularly in enhancing the thermal stability and longevity of polymeric materials (Aghamaliyev et al., 2018).

Ruthenium-Catalyzed Oxidation Reactions

Mack et al. (2017) describe a ruthenium-catalyzed C-H hydroxylation process, particularly significant in the functionalization of amine derivatives. This methodology finds applications in organic synthesis, especially in the selective oxidation of complex molecules (Mack et al., 2017).

Bioorthogonal Chemistry and Drug Delivery

Tu et al. (2018) demonstrate the use of 3-isocyanopropyl groups in the controlled release of bioactive agents. This research is particularly relevant in the field of drug delivery and chemical biology, offering new approaches for the controlled release of drugs and fluorophores in biological systems (Tu et al., 2018).

Electrophilic Activation and Pharmaceutical Synthesis

Ke et al. (2022) report on the efficient electrophilic activation of unprotected maltols for the synthesis of hydroxypyridinones. This methodology is significant for pharmaceutical synthesis, especially in the development of metal-chelating drugs (Ke et al., 2022).

Safety and Hazards

The safety data sheet for 3-Isopropoxypyridin-2-amine indicates that it should be stored at 4°C and protected from light . It also carries hazard statements H224, H301 + H311 + H331, H314, H335, and H402 . These statements indicate various hazards associated with the compound, including flammability and toxicity .

properties

IUPAC Name |

3-propan-2-yloxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQGINILKQBRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropoxypyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B3359549.png)

![Thieno[3,2-c]pyridine-4-carbonitrile](/img/structure/B3359554.png)

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole](/img/structure/B3359579.png)

![4-methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3359589.png)